[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine
Description
[(1R)-1-(1,3-Dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine is a chiral amine derivative featuring two distinct heterocyclic moieties: a 1,3-dioxaindan (a bicyclic ether with fused benzene and dioxane rings) and a 1,2-benzothiazole (a benzene fused to a thiazole ring). The stereochemistry at the (1R)-ethyl group introduces enantioselectivity, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
(1R)-1-(1,3-benzodioxol-4-yl)-N-[2-(1,2-benzothiazol-3-yl)ethyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(13-6-4-7-16-18(13)22-11-21-16)19-10-9-15-14-5-2-3-8-17(14)23-20-15/h2-8,12,19H,9-11H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLXTKXZHISXFJ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related analogs identified in the evidence. Key structural variations include substituents on the benzothiazole/dioxaindan systems, stereochemistry, and amine linkages.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity in Heterocycles :
- The target compound’s 1,3-dioxaindan moiety distinguishes it from analogs with simpler aromatic systems (e.g., chlorophenyl in or benzodioxin in ). The dioxaindan’s ether oxygens may enhance polarity and hydrogen-bonding capacity compared to fully aromatic systems.
- The 1,2-benzothiazole group is shared with and , but positional isomerism (3-yl vs. 2-yl substitution) could alter electronic properties and binding interactions.
Stereochemistry and Amine Linkages: The (1R)-chiral center in the target compound contrasts with non-chiral ethyl groups in and . Enantioselectivity may influence receptor binding or metabolic stability, as seen in clozapine-like compounds (e.g., S18327, ). The ethylamine linker in the target compound is shorter than the morpholine-containing analog in , which may reduce conformational flexibility but improve membrane permeability.
Electronic and Pharmacological Implications :
- Electron-rich substituents (e.g., dioxaindan’s ethers) may stabilize charge-transfer interactions, analogous to benzodioxin derivatives in .
- The absence of halogen substituents (cf. chlorophenyl in ) could reduce toxicity but may also lower binding affinity to hydrophobic targets.
Synthetic Challenges :
- Synthesis of chiral amines like the target compound may require enantioselective routes (e.g., asymmetric catalysis), whereas analogs like and are likely synthesized via standard alkylation or coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
